molecular formula C14H19NO2 B3357517 N-Cyclohexylmethyl-p-aminobenzoic acid CAS No. 73779-37-0

N-Cyclohexylmethyl-p-aminobenzoic acid

Cat. No.: B3357517
CAS No.: 73779-37-0
M. Wt: 233.31 g/mol
InChI Key: WLIRKCBULLQDPV-UHFFFAOYSA-N
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Description

Contextualization within p-Aminobenzoic Acid Derivative Research

p-Aminobenzoic acid is a well-established building block in the synthesis of a wide array of organic molecules with diverse applications. wikipedia.orgfrontiersin.org Its derivatives have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. frontiersin.orgorganic-chemistry.org The core structure of PABA, featuring an aromatic ring with amino and carboxylic acid functionalities, allows for versatile chemical modifications at both the nitrogen and the carboxyl group. wikipedia.org The study of N-substituted PABA derivatives, such as N-Cyclohexylmethyl-p-aminobenzoic acid, is a logical progression in the quest for novel compounds with tailored properties. The addition of the cyclohexylmethyl group can impact the molecule's interaction with biological targets and its behavior in material formulations.

Scope and Significance of Current Academic Research Initiatives

Current research on PABA derivatives continues to be an active area of investigation. Academic initiatives are focused on the synthesis of novel analogs with enhanced biological activities and unique material properties. The synthesis and evaluation of N-alkyl derivatives, including those with cyclic substituents like the cyclohexylmethyl group, are part of this ongoing effort. organic-chemistry.org Studies often involve detailed characterization of these new compounds to establish structure-activity relationships, which are crucial for the rational design of future molecules with specific applications in medicine and material science.

Properties

IUPAC Name

4-(cyclohexylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIRKCBULLQDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533888
Record name 4-[(Cyclohexylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73779-37-0
Record name 4-[(Cyclohexylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N Cyclohexylmethyl P Aminobenzoic Acid

Established Synthetic Pathways for N-Cyclohexylmethyl-p-aminobenzoic Acid

The primary synthesis of this compound can be approached through several established routes, each with distinct mechanisms and conditions. The most common methods include direct N-alkylation, reductive amination, and palladium-catalyzed cross-coupling reactions.

Reaction Mechanisms and Conditions for Primary Synthesis

Direct N-Alkylation: A primary and straightforward method for synthesizing this compound is the direct N-alkylation of p-aminobenzoic acid (PABA). This reaction involves the nucleophilic substitution of a halide by the amino group of PABA. Typically, cyclohexylmethyl halide (e.g., bromide or chloride) is used as the alkylating agent. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the carboxylic acid, which can facilitate the process. nih.govtandfonline.com

The mechanism is a standard SN2 reaction where the nitrogen atom of the PABA's amino group acts as a nucleophile, attacking the electrophilic carbon of the cyclohexylmethyl halide. The presence of a base, such as potassium carbonate, is crucial for the reaction to proceed efficiently under mild conditions. nih.govtandfonline.comtandfonline.comresearchgate.net

Reductive Amination: An alternative pathway is reductive amination. This two-step, one-pot process involves the reaction of p-aminobenzoic acid with cyclohexanecarboxaldehyde (B41370). libretexts.org The initial step is the formation of a Schiff base (an imine) through the nucleophilic addition of the amino group to the aldehyde's carbonyl group, followed by dehydration. libretexts.org In the second step, the resulting imine intermediate is reduced to the secondary amine, this compound.

This method avoids the overalkylation that can sometimes be an issue with direct alkylation. harvard.edu Highly selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are often employed because they readily reduce the protonated imine (iminium ion) but not the starting aldehyde. libretexts.orgharvard.edu

Buchwald-Hartwig Amination: A more modern and versatile approach is the Buchwald-Hartwig amination. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction forms the C-N bond by reacting an aryl halide (or triflate) with an amine. wikipedia.org To synthesize the target molecule, this would involve coupling cyclohexylmethylamine with a 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid).

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst. youtube.comlibretexts.orgnumberanalytics.com

Table 1: Comparison of Primary Synthetic Pathways

Synthetic PathwayReactantsKey Reagents & ConditionsMechanism
Direct N-Alkylationp-Aminobenzoic acid, Cyclohexylmethyl halideBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatNucleophilic Substitution (SN2)
Reductive Aminationp-Aminobenzoic acid, CyclohexanecarboxaldehydeReducing agent (e.g., NaBH(OAc)₃), Acid catalyst (optional), One-potImine formation followed by reduction
Buchwald-Hartwig Amination4-Halobenzoic acid, CyclohexylmethylaminePd catalyst (e.g., Pd(OAc)₂), Phosphine (B1218219) ligand (e.g., XPhos), Base (e.g., NaOtBu), Inert atmospherePd-catalyzed cross-coupling

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound is critical for achieving high yield and purity. Strategies vary depending on the chosen synthetic route.

For Direct N-Alkylation: The choice of base and solvent is crucial. Mild bases like potassium carbonate are effective. tandfonline.comresearchgate.net The simultaneous alkylation of both the amino group and the carboxylic acid can occur, leading to ester formation alongside the desired N-alkylation. tandfonline.com Careful control of stoichiometry and reaction temperature can minimize the formation of the double-alkylated by-product, alkyl N-cyclohexylmethyl-p-aminobenzoate. Purification often involves crystallization or column chromatography to separate the desired product from unreacted PABA and any by-products.

For Reductive Amination: The pH of the reaction medium is a key parameter. It must be acidic enough to facilitate imine formation but not so acidic as to protonate the starting amine, rendering it non-nucleophilic. The choice of reducing agent is also critical for selectivity. harvard.edu Sodium triacetoxyborohydride is often preferred as it is mild and highly selective for iminium ions, working well without the need for strict pH control. harvard.edu

For Buchwald-Hartwig Amination: The reaction's success heavily relies on the catalyst system. The development of bulky, electron-rich phosphine ligands (such as XPhos, SPhos, and BrettPhos) has been instrumental in improving reaction efficiency, allowing the coupling of a wide range of substrates under milder conditions. youtube.com The choice of base, solvent, and temperature must be carefully optimized for the specific substrates and ligand used to maximize yield and prevent side reactions like hydrodehalogenation. wikipedia.org

Synthesis of this compound Derivatives and Analogs

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives and analogs.

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a prime target for derivatization, most commonly through esterification and amidation.

Esterification: Esters of this compound can be readily prepared via Fischer esterification. researchgate.net This method involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.netlibretexts.org The reaction is reversible, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. libretexts.org Alternatively, metal-free catalysts like N-bromosuccinimide (NBS) can be employed under mild conditions. nih.gov

Amidation: The synthesis of amides from this compound requires activating the carboxylic acid, as direct reaction with an amine is typically inefficient. libretexts.org A common method is to first convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride then readily reacts with a primary or secondary amine to form the corresponding amide. libretexts.org Another approach involves using coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄), which facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the harsh conditions of acid chloride formation. researchgate.netnih.gov

Table 2: Derivatization at the Carboxylic Acid Moiety

DerivativeSynthetic MethodKey ReagentsNotes
EsterFischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Reversible reaction; often requires excess alcohol. researchgate.netlibretexts.org
AmideAcid Chloride Pathway1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH)Two-step process; generally high yielding. libretexts.org
AmideDirect CouplingAmine (R'R''NH), Coupling Agent (e.g., DCC, TiCl₄)Milder conditions; suitable for sensitive substrates. researchgate.netnih.gov

Modifications of the Amino Group and Cyclohexylmethyl Moiety

While the primary structure already features a modified amino group, further alterations are possible.

Modification of the Amino Group: The secondary amine nitrogen in this compound could potentially undergo further alkylation to form a tertiary amine, though this can be sterically hindered and may require more forcing conditions. Such a reaction could lead to the formation of a quaternary ammonium (B1175870) salt if the carboxylic acid is first protected as an ester.

Modification of the Cyclohexylmethyl Moiety: The cyclohexyl ring itself is a saturated aliphatic scaffold. Functionalization of this ring would typically require separate synthetic steps prior to its attachment to the PABA structure. For instance, one could start with a substituted phenol, which can be converted to a substituted cyclohexylamine (B46788) via catalytic reductive amination using nickel catalysts. rsc.org This substituted cyclohexylamine could then be used in a Buchwald-Hartwig reaction to build the desired analog. Direct functionalization of the existing cyclohexyl ring is challenging due to the inertness of C-H bonds but could be envisioned through radical-based reactions, although selectivity would be a significant issue.

Exploration of Novel Synthetic Routes to Related Structures

Research into the synthesis of PABA derivatives continues to yield novel and more efficient methodologies. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate many organic reactions, including the synthesis of PABA derivatives. nih.gov This technique can reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.

Palladium-Catalyzed Coupling Variations: The Buchwald-Hartwig amination remains a cornerstone of modern C-N bond formation, with ongoing research developing more active and stable catalyst systems that expand the scope to include previously challenging substrates like aryl chlorides and sterically hindered amines. wikipedia.orgorganic-chemistry.org

Multi-component Reactions: Developing one-pot, multi-component reactions that assemble the final structure from simple precursors is a major goal in synthetic chemistry. A hypothetical route could involve a three-component reaction between a benzoic acid precursor, an amine, and a source of the cyclohexylmethyl group, facilitated by a suitable catalyst system.

These advanced strategies highlight the continuous evolution of synthetic chemistry, offering more efficient, versatile, and environmentally benign pathways to complex molecules like this compound and its analogs.

Chemo-selectivity and Regio-selectivity in Synthetic Transformations

The synthesis of this compound presents key challenges in chemo-selectivity and regio-selectivity due to the presence of two reactive functional groups: the primary amino group and the carboxylic acid.

Chemo-selectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the synthesis of the target molecule, the main chemo-selective challenge is to modify the amino group without affecting the carboxylic acid, and vice versa.

During the N-alkylation or reductive amination step, the nucleophilic amino group is the intended target. However, under certain conditions, the carboxylic acid could also react. For instance, in a direct alkylation with cyclohexylmethyl bromide, if the reaction is carried out under basic conditions to deprotonate the amine, the carboxylate anion formed could also potentially act as a nucleophile, leading to ester formation, although this is generally less favorable than N-alkylation.

The use of a protecting group strategy is a classic approach to ensure chemo-selectivity. By converting the carboxylic acid to an ester, its reactivity towards the reagents used for modifying the amino group is significantly reduced. researchgate.net The ester is stable under the reductive amination conditions.

Regio-selectivity , in this context, primarily relates to preventing over-alkylation of the amino group. The reaction of methyl p-aminobenzoate with cyclohexanecarboxaldehyde and a reducing agent should ideally stop at the secondary amine stage. The formation of the tertiary amine, by reaction of the newly formed secondary amine with another molecule of the aldehyde and subsequent reduction, is a potential side reaction.

The choice of the reducing agent and control of stoichiometry are crucial for achieving the desired regio-selectivity. Milder reducing agents like sodium cyanoborohydride are often preferred for reductive aminations as they are more selective for the iminium ion intermediate and less likely to reduce the aldehyde starting material directly. Careful control of the molar ratio of the amine to the aldehyde (typically 1:1) also helps to minimize the formation of the tertiary amine.

Table 2: Analysis of Selectivity in the Synthesis of this compound

Synthetic Step Desired Transformation Potential Side Reaction(s) Strategy for Selectivity Type of Selectivity
Reductive Amination of Methyl p-aminobenzoate Formation of secondary amine Formation of tertiary amine (over-alkylation) - Use of 1:1 stoichiometry of amine to aldehyde- Choice of a selective reducing agent (e.g., NaBH₃CN) Regio-selectivity
Direct N-alkylation of p-Aminobenzoic Acid N-alkylation of the amino group - O-alkylation of the carboxylic acid- Di-alkylation of the amino group Protection of the carboxylic acid group as an ester prior to alkylation Chemo-selectivity & Regio-selectivity

Advanced Spectroscopic and Structural Characterization of N Cyclohexylmethyl P Aminobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, offering a comprehensive view of the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of N-Cyclohexylmethyl-p-aminobenzoic acid. The spectra provide information on the number and types of protons and carbons, their chemical environments, and neighboring atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the p-aminobenzoic acid moiety and the aliphatic protons of the cyclohexylmethyl group. The aromatic region would likely show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring adjacent to the carboxylic acid group are expected to resonate at a lower field (higher ppm) compared to those adjacent to the nitrogen atom due to the deshielding effect of the carboxyl group. The methylene (B1212753) protons (-CH₂-) connecting the cyclohexyl ring to the nitrogen atom would appear as a doublet, coupled to the methine proton of the cyclohexane (B81311) ring. The protons of the cyclohexane ring itself would produce a complex series of multiplets in the upfield region of the spectrum. The amine proton (-NH-) would likely appear as a broad singlet, and the carboxylic acid proton (-COOH) as a singlet at a very low field, though its observation can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The spectrum would display signals for the carbonyl carbon of the carboxylic acid, the quaternary carbons and methine carbons of the benzene ring, the methylene carbon of the -CH₂- linker, and the various carbons of the cyclohexane ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing carboxyl group.

Predicted NMR Data for this compound:

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (s, 1H)167.0 - 170.0
Aromatic CH (ortho to -COOH)7.8 - 8.0 (d, 2H)130.0 - 132.0
Aromatic CH (ortho to -NH)6.6 - 6.8 (d, 2H)112.0 - 114.0
Aromatic C (ipso to -COOH)-120.0 - 123.0
Aromatic C (ipso to -NH)-150.0 - 153.0
Amine (-NH-)5.0 - 6.0 (t, 1H)-
Methylene (-N-CH₂-)3.0 - 3.2 (t, 2H)45.0 - 48.0
Cyclohexyl CH1.6 - 1.8 (m, 1H)35.0 - 38.0
Cyclohexyl CH₂0.9 - 1.8 (m, 10H)25.0 - 32.0

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons. It would also map out the entire spin system of the cyclohexylmethyl group, showing correlations from the methylene protons to the methine proton of the cyclohexane ring, and among the various protons of the cyclohexane ring itself. A key correlation would be observed between the amine proton (-NH-) and the methylene protons (-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the definitive assignment of the carbon signals for all protonated carbons in the molecule, such as the aromatic CH groups and the carbons of the cyclohexylmethyl moiety.

NMR spectroscopy can also provide insights into the conformational dynamics of this compound in solution. copernicus.org Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between protons, which can help to define the preferred conformation of the molecule. For instance, NOE correlations between the methylene protons and specific protons on the cyclohexane ring could provide information about the orientation of the cyclohexylmethyl group relative to the p-aminobenzoyl moiety. Additionally, variable temperature NMR studies can reveal information about the energy barriers to rotation around single bonds, such as the C-N bond and the bond connecting the methylene group to the cyclohexane ring. copernicus.org This can help in understanding the flexibility and conformational preferences of the molecule in solution.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₄H₁₉NO₂) is 233.1416 g/mol . An HRMS measurement confirming this mass would provide strong evidence for the identity of the compound.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.

For this compound, the fragmentation is expected to occur at the most labile bonds. The primary fragmentation pathways would likely involve:

Loss of the cyclohexylmethyl group: Cleavage of the N-CH₂ bond would result in a prominent fragment ion corresponding to the p-aminobenzoic acid moiety.

Fragmentation of the cyclohexyl ring: The cyclohexane ring could undergo characteristic ring-opening and fragmentation, leading to a series of smaller fragment ions.

Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.

Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom is another plausible fragmentation route.

By analyzing the masses of these fragment ions, the connectivity of the different parts of the molecule can be confirmed, providing further structural validation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

No published IR or UV-Vis spectra for this compound were found.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data, such as unit cell parameters, space group, or atomic coordinates, for this compound has been deposited in crystallographic databases or reported in the literature.

Chiroptical Spectroscopy for Stereochemical Assessment

As this compound is an achiral molecule, it would not exhibit chiroptical activity unless it crystallizes in a chiral space group (a phenomenon known as conglomerate crystallization) or is studied in a chiral environment. No such studies have been reported.

Mechanistic Biochemical and Pharmacological Research in Vitro/non Clinical Focus

Interaction with Enzyme Systems (e.g., Inhibition Mechanisms In Vitro)

There is no available research characterizing the interaction of N-Cyclohexylmethyl-p-aminobenzoic acid with any enzyme systems.

Characterization of Binding Sites and Modes

No studies have been published that identify or characterize the binding sites or binding modes of this compound with any protein or enzyme.

Kinetics of Enzyme Inhibition

Data on the kinetics of enzyme inhibition by this compound, including parameters such as Ki or IC50 values, are absent from the scientific literature.

Receptor Binding Studies (In Vitro)

There are no receptor binding studies available for this compound.

Ligand-Receptor Interaction Profiling

A ligand-receptor interaction profile for this compound has not been established.

Allosteric Modulation Investigations

There is no evidence or research to suggest that this compound acts as an allosteric modulator at any receptor.

Cellular Pathway Modulation (Mechanistic Studies in Cell Culture, not human/clinical)

Mechanistic studies in cell culture to determine the effects of this compound on cellular pathways have not been reported.

Investigation of Molecular Targets and Signaling Cascades

No specific molecular targets or signaling cascades have been identified for this compound in the available literature.

Gene Expression and Protein Regulation Studies (In Vitro)

No studies detailing the effects of this compound on gene expression or protein regulation are available.

Structure-Activity Relationships (SAR) in a Mechanistic Context (Hypothetical Activity)

While general SAR principles for PABA derivatives exist, a specific analysis for this compound is not available. A hypothetical SAR would require comparing its activity to structurally similar compounds, data for which is not present in the search results.

Role of N Cyclohexylmethyl P Aminobenzoic Acid As a Precursor or Intermediate in Advanced Chemical Synthesis

Synthesis of Advanced Pharmaceutical Intermediates

The p-aminobenzoic acid (PABA) scaffold is a well-established building block in the pharmaceutical industry. nih.govnih.gov Derivatives of PABA are utilized in the synthesis of a wide array of therapeutic agents, including local anesthetics, anti-arrhythmic drugs, and antineoplastic agents. nih.gov The introduction of the N-cyclohexylmethyl group can modify the pharmacokinetic and pharmacodynamic properties of the parent PABA molecule. This modification can lead to the development of novel pharmaceutical intermediates with enhanced efficacy or a more desirable safety profile.

The synthesis of these intermediates often involves the modification of the carboxylic acid or the secondary amine group of N-Cyclohexylmethyl-p-aminobenzoic acid. For instance, the carboxylic acid can be converted into esters, amides, or other functional groups, while the secondary amine can undergo further substitution or be incorporated into heterocyclic ring systems.

Table 1: Potential Pharmaceutical Applications of this compound Derivatives

Therapeutic AreaPotential Role of this compound
Oncology Precursor for the synthesis of novel antineoplastic agents.
Anesthesiology Building block for new local anesthetic compounds.
Cardiology Intermediate in the development of anti-arrhythmic drugs.

Development of Specialty Chemicals and Agrochemicals

In the realm of specialty chemicals, this compound can serve as a precursor for compounds with tailored properties, such as UV absorbers, corrosion inhibitors, and antioxidants. The cyclohexyl group can enhance the solubility of the molecule in nonpolar media, which is a desirable characteristic for many industrial applications.

In the agrochemical sector, derivatives of p-aminobenzoic acid have been investigated for their potential as herbicides and plant growth regulators. The specific structure of this compound could be exploited to design new agrochemicals with improved activity and selectivity. The synthesis of these compounds would likely involve reactions that modify the core structure to interact with specific biological targets in weeds or pests.

Polymer Chemistry and Material Science Precursors

The field of polymer chemistry offers significant opportunities for the application of this compound. ebsco.combeilstein-journals.org Its bifunctional nature allows it to act as a monomer in polymerization reactions, leading to the formation of polyamides or polyesters with unique properties. The incorporation of the cyclohexylmethyl group into the polymer backbone can influence the material's thermal stability, mechanical strength, and solubility.

A study on grafting p-aminobenzoic acid onto a poly(ε-caprolactone)-poly(ethylene glycol) copolymer demonstrated that such modifications can alter the physicochemical properties of the resulting nanoparticles, including their size and surface charge. nih.gov This suggests that this compound could be used to create functionalized polymers for applications in drug delivery and other advanced material science fields.

Table 2: Potential Polymer Applications of this compound

Polymer TypePotential Role of this compoundResulting Polymer Properties
Polyamides Monomer in condensation polymerization.Enhanced thermal stability, modified solubility.
Polyesters Monomer in condensation polymerization.Improved mechanical strength, altered crystallinity.
Functionalized Polymers Grafting agent for surface modification.Tailored surface properties for specific applications.

Building Block in Natural Product Synthesis

Aminobenzoates are recognized as important building blocks in the biosynthesis of a wide range of microbial natural products. rsc.org While p-aminobenzoic acid itself is a precursor to folic acid, its derivatives can be incorporated into more complex molecular architectures. mdpi.com The unique substitution pattern of this compound makes it a potential starting material for the laboratory synthesis of natural product analogues.

The synthesis of these complex molecules often requires building blocks with specific stereochemistry and functional group arrangements. The N-cyclohexylmethyl group can introduce a specific three-dimensional structure that may be crucial for biological activity. Researchers can utilize this compound to construct key fragments of a larger natural product, ultimately leading to the total synthesis of the target molecule or novel derivatives with potential therapeutic applications.

Analytical Methodologies for the Detection and Quantification of N Cyclohexylmethyl P Aminobenzoic Acid in Research Matrices

Chromatographic Techniques

Chromatography is a fundamental technique for separating components within a mixture. chemijournal.com For N-Cyclohexylmethyl-p-aminobenzoic acid, various chromatographic methods can be employed for purification, quantification, and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of non-volatile organic compounds like this compound. The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase, and detection parameters to achieve adequate separation and sensitivity.

Method Development: Given the structure of this compound, which contains a polar carboxylic acid group and a non-polar cyclohexylmethyl group, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Stationary Phase: A C18 or C8 column is typically effective for separating aromatic acids and their derivatives. rsc.org For instance, the separation of p-aminobenzoic acid (PABA) has been successfully achieved on C18 and C8 columns. rsc.orgresearchgate.net The increased hydrophobicity of the N-cyclohexylmethyl group compared to a simple proton in PABA would likely result in a longer retention time on these columns.

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netnih.gov The pH of the buffer is critical and is generally kept acidic (e.g., pH 4.0-5.5) to suppress the ionization of the carboxylic acid group, ensuring a sharp peak shape and consistent retention. researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to elute the compound in a reasonable time without compromising resolution.

Detection: The aromatic ring in this compound allows for sensitive detection using a UV detector. helixchrom.com The detection wavelength would be set near the absorbance maximum of the compound, likely around 270-280 nm, similar to PABA. nih.govsielc.com

A hypothetical set of starting parameters for an HPLC method is detailed in the table below.

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention for aromatic and moderately non-polar compounds. rsc.orgresearchgate.net
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidified mobile phase ensures protonation of the analyte for better peak shape. Acetonitrile is a common organic modifier. sielc.com
Gradient 50% B to 90% B over 15 minutesTo elute the more lipophilic analyte in a reasonable time while ensuring separation from more polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 275 nmBased on the chromophore present in the molecule, analogous to PABA. rsc.org
Injection Vol. 10 µLA typical volume for analytical HPLC.

Method Validation: Once developed, the analytical method must be validated to ensure it is suitable for its intended purpose. researchgate.net Validation is performed according to International Council for Harmonisation (ICH) guidelines and assesses several key parameters. researchgate.netnih.gov

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). chromatographyonline.comThe analyte peak should be well-resolved from other peaks and peak purity analysis should confirm homogeneity.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. chromatographyonline.comCorrelation coefficient (r²) ≥ 0.999. researchgate.net
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration. scielo.br
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98-102% of the known amount of analyte added. researchgate.net
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.netRelative Standard Deviation (RSD) ≤ 2%. mdpi.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise (S/N) ratio of 3:1. researchgate.net
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comSignal-to-Noise (S/N) ratio of 10:1. researchgate.net
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.netRetention time and peak area should remain within acceptable limits (e.g., RSD < 5%) when parameters like pH, mobile phase composition, or flow rate are slightly varied. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov this compound itself has low volatility due to the polar carboxylic acid and secondary amine groups, making it unsuitable for direct GC analysis. However, it can be analyzed by GC after conversion into a more volatile derivative.

Derivatization: Derivatization is a chemical modification process to convert the analyte into a form that is more amenable to GC analysis. For this compound, a two-step derivatization might be necessary:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or by heating with an alcohol (methanol or ethanol) under acidic conditions.

Silylation: The secondary amine can be derivatized using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov

The resulting derivative will be significantly more volatile and thermally stable, allowing for analysis by GC.

ParameterConditionRationale
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film)A non-polar column suitable for a wide range of organic molecules. researchgate.net
Carrier Gas Helium or HydrogenInert carrier gas, with helium being the most common. nih.gov
Inlet Temperature 250 - 280 °CMust be high enough to ensure rapid volatilization of the derivative without causing thermal degradation.
Oven Program e.g., Start at 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 minA temperature gradient is used to separate compounds with different boiling points. researchgate.net
Detector Flame Ionization Detector (FID)A universal detector for organic compounds that provides excellent sensitivity and a wide linear range.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of organic reactions, such as the synthesis of this compound. nih.govlongdom.org

Application in Synthesis: During the synthesis of this compound (e.g., from the reaction of a p-aminobenzoate ester with a cyclohexylmethyl halide), TLC can be used to track the consumption of starting materials and the formation of the product.

Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel 60 F254) at different time intervals. rsc.org Spots of the starting materials are applied alongside as references.

Mobile Phase: A solvent system is chosen to provide good separation between the starting materials and the product. A mixture of a non-polar solvent (like toluene (B28343) or hexane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is common. For benzoic acid derivatives, systems such as toluene:acetone:methanol:ammonia have been used. rsc.org

Visualization: After developing the plate, the spots are visualized, typically under UV light at 254 nm, as the aromatic ring will absorb UV radiation. sigmaaldrich.com

Analysis: The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system. The formation of a new spot with a different Rf value indicates the formation of the product. TLC can confirm when the reaction is complete, signaling that the work-up can begin. sigmaaldrich.com

Hyphenated Techniques

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation of mixture components and their structural identification in a single analysis. chemijournal.comnih.gov These techniques offer enhanced specificity and sensitivity, which are crucial for analyzing complex research matrices. ijnrd.orgsaspublishers.com

HPLC-MS and GC-MS for Complex Mixture Analysis

The coupling of chromatography with mass spectrometry (MS) is one of the most powerful analytical tools for the definitive identification and quantification of compounds in complex mixtures. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is ideal for analyzing this compound in complex matrices like biological fluids or natural product extracts without the need for derivatization.

Principle: The eluent from the HPLC column is directed into the ion source of a mass spectrometer. The analyte is ionized (e.g., by Electrospray Ionization, ESI), and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).

Analysis: HPLC-MS provides the retention time from the HPLC separation and the molecular weight of the compound from the MS data. For this compound (C14H19NO2, Mol. Wt.: 233.31 g/mol ), the ESI-MS in positive ion mode would be expected to show a protonated molecule [M+H]⁺ at m/z 234.3.

Tandem MS (MS/MS): For unambiguous identification in a complex matrix, tandem mass spectrometry (HPLC-MS/MS) is used. nih.gov The parent ion (m/z 234.3) is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides structural information and allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). vu.edu.au The analysis of complex matrices often requires sample preparation, such as solid-phase extraction (SPE), to reduce matrix effects. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov

Principle: After separation on the GC column, the derivatized analyte enters the MS ion source, where it is typically ionized by Electron Ionization (EI). This high-energy ionization method causes predictable fragmentation of the molecule.

Analysis: The resulting mass spectrum is a chemical fingerprint, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. researchgate.net This fragmentation pattern can be compared to spectral libraries for identification. For the derivatized this compound, characteristic fragments would arise from the loss of the ester group, the cyclohexylmethyl moiety, or other cleavages, providing definitive structural confirmation.

TechniqueAnalyte FormIonizationKey Information ProvidedApplication
HPLC-MS Native (No derivatization needed)Soft (e.g., ESI)Retention Time, Molecular Weight [M+H]⁺, Structural fragments (MS/MS). saspublishers.comQuantification and identification in complex liquid samples (e.g., biological matrices). nih.gov
GC-MS Volatile Derivative (e.g., TMS ester)Hard (e.g., EI)Retention Index, Fragmentation Pattern (fingerprint), Molecular Ion (if stable). nih.govresearchgate.netIdentification of unknown volatile components, confirmation of structure.

LC-NMR for On-line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a powerful hyphenated technique for the direct and unambiguous structural elucidation of analytes in a mixture. saspublishers.comspringernature.com

Principle: This technique couples an HPLC system directly to an NMR spectrometer. After separation on the HPLC column, the eluent containing the analyte of interest flows through a specialized NMR flow-cell placed within the magnet. taylorfrancis.com

Modes of Operation:

On-flow mode: NMR spectra are acquired continuously as the peak elutes from the column. This is suitable only for highly concentrated samples due to the inherent insensitivity of NMR. nih.gov

Stopped-flow mode: The HPLC flow is stopped when the peak of interest is inside the NMR flow-cell, allowing for the acquisition of more sensitive, long-duration 1D and 2D NMR experiments (e.g., COSY, HSQC). nih.gov

LC-SPE-NMR: The analyte peak is trapped on a solid-phase extraction (SPE) cartridge post-column. The trapped analyte is then eluted into the NMR probe with a fully deuterated solvent, which eliminates interfering solvent signals and allows for a significant increase in concentration through repeated trappings of the peak. nih.gov

Application: For a novel research compound like this compound, LC-NMR would be the definitive technique for structural confirmation. It can provide complete ¹H and ¹³C NMR data, establishing the connectivity of all atoms in the molecule without the need for prior isolation and purification of the compound. taylorfrancis.com This is particularly valuable for identifying impurities or degradation products formed during synthesis or stability studies. taylorfrancis.com

Spectrophotometric and Electrochemical Methods

The analysis of this compound in research settings relies on a variety of instrumental methods capable of detecting and quantifying the molecule, as well as characterizing its electrochemical properties. Spectrophotometric and electrochemical techniques are particularly valuable due to their sensitivity, selectivity, and applicability to different research questions. These methods primarily probe the electronic characteristics of the p-aminobenzoic acid (PABA) chromophore and the redox-active amino group.

UV-Vis Spectrophotometry for Quantification

UV-Visible (UV-Vis) spectrophotometry is a robust and widely accessible technique for the quantitative determination of this compound. The method's utility is based on the principle that the compound absorbs light in the ultraviolet range, a characteristic conferred by the aromatic ring and its substituents within the p-aminobenzoic acid moiety. ugm.ac.id The electronic transitions within the molecule, specifically π → π* and n → π* transitions, are responsible for this absorption. nih.gov

The quantification of this compound is achieved by measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax), and applying the Beer-Lambert law. This law establishes a linear relationship between absorbance and the concentration of the analyte in a solution. The λmax for this compound is expected to be similar to that of its parent compound, p-aminobenzoic acid (PABA), as the cyclohexylmethyl group is an aliphatic substituent and does not significantly alter the electronic structure of the aromatic chromophore. However, the solvent environment can influence the exact position of the λmax and the molar absorptivity. mdpi.com For instance, the UV absorption maxima for PABA have been measured in various organic solvents, typically falling within the 280 nm to 290 nm range. mdpi.com

A common approach for quantification involves preparing a series of standard solutions of known concentrations to generate a calibration curve. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from this curve. For more complex matrices where interfering substances may be present, derivative spectrophotometry can be employed to enhance resolution and reduce background signal. ugm.ac.id Difference UV spectroscopy, which involves measuring spectra of the same solution at different pH values, can also be used to eliminate absorption from compounds whose spectra are pH-independent. rsc.orgrsc.org

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Methanol289.0Data not available
Ethanol289.0Data not available
n-Butyl acetate280.9Data not available
Water260.0Data not available

Table 1. UV Absorption Maxima (λmax) for p-Aminobenzoic Acid (PABA) in Various Solvents. The data for PABA is presented as a reference for the expected absorption range of this compound. mdpi.com

Voltammetric Techniques for Redox Behavior Studies

Voltammetric methods are powerful electroanalytical tools used to investigate the redox (reduction-oxidation) properties of electroactive species like this compound. researchgate.netnih.gov These techniques involve applying a varying potential to an electrode and measuring the resulting current, providing insights into the electrochemical reactions of the analyte. brown.edu For this particular compound, the primary site of electrochemical activity is the aromatic amino group, which can be oxidized. mdpi.com

Cyclic Voltammetry (CV) is a frequently used technique to study the redox behavior. In a typical CV experiment, the potential is swept linearly from an initial value to a final value and then swept back to the initial potential. The resulting plot of current versus potential (a voltammogram) reveals information about the oxidation potential of the amino group. The oxidation of the amino group on the p-aminobenzoic acid moiety is generally an irreversible process. mdpi.com The study of related compounds like 4-aminobenzoic acid (PABA) shows that the amine groups can be oxidized to radical cations. nih.gov The potential at which oxidation occurs can be influenced by factors such as the pH of the solution and the composition of the working electrode. mdpi.com

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques that can be used for the quantification of this compound at low concentrations. nih.govbrown.edu These methods utilize potential pulses superimposed on a linear voltage ramp, which effectively discriminates against the background charging current, thereby enhancing the signal from the analyte's redox reaction. brown.edu This increased sensitivity makes them suitable for trace analysis in various research matrices. researchgate.net

The data obtained from these studies, such as peak potential and peak current, can be used to understand the mechanism of the redox process and to develop quantitative analytical methods.

TechniquePurposeKey Information Obtained
Cyclic Voltammetry (CV) Qualitative characterization of redox behaviorOxidation/reduction potentials, reversibility of redox reactions, electron transfer kinetics. brown.edu
Differential Pulse Voltammetry (DPV) Quantitative analysisEnhanced sensitivity, lower detection limits compared to CV. brown.edumdpi.com
Square Wave Voltammetry (SWV) Quantitative analysisHigh sensitivity, fast scan rates. nih.gov

Table 2. Overview of Voltammetric Techniques for the Analysis of this compound.

Sample Preparation Strategies for Diverse Research Matrices

The accurate analysis of this compound often requires a preliminary sample preparation step to isolate the analyte from the complex matrix in which it is found. The choice of strategy depends on the nature of the research matrix (e.g., biological fluids, reaction mixtures, environmental samples) and the analytical technique to be employed. The primary goals of sample preparation are to remove interfering components, concentrate the analyte, and convert it into a form compatible with the analytical instrument.

For biological matrices such as plasma or tissue homogenates, which contain high concentrations of proteins and lipids, a protein precipitation step is often necessary. jfda-online.com This can be achieved by adding organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid). Following centrifugation to remove the precipitated proteins, the supernatant containing the analyte can be further purified.

Liquid-liquid extraction (LLE) is a common technique used to isolate the compound from aqueous matrices. This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and depends on the polarity and solubility of this compound.

Solid-phase extraction (SPE) offers a more efficient and selective alternative to LLE. In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent. Different types of SPE cartridges (e.g., reversed-phase C18, ion-exchange) can be used depending on the physicochemical properties of the analyte and the matrix.

For synthetic reaction mixtures , sample preparation might be simpler, often involving dilution with a suitable solvent, followed by filtration to remove any particulate matter before analysis by methods like UV-Vis spectrophotometry or voltammetry.

Regardless of the specific matrix, the development of a robust sample preparation protocol is crucial for achieving reliable and accurate analytical results.

Matrix TypePotential InterferentsCommon Preparation Technique(s)
Biological Fluids (e.g., Plasma, Urine) Proteins, salts, lipids, other metabolitesProtein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) jfda-online.com
Tissue Homogenates Proteins, lipids, cellular debrisHomogenization followed by Protein Precipitation and/or SPE jfda-online.com
Synthetic Reaction Mixtures Catalysts, unreacted starting materials, by-productsDilution, Filtration, LLE, SPE
Aqueous Environmental Samples Humic acids, inorganic salts, suspended solidsFiltration, SPE

Table 3. General Sample Preparation Strategies for this compound in Various Research Matrices.

Applications in Materials Science and Other Scientific Disciplines

Integration into Polymer Matrices

The bifunctional nature of N-Cyclohexylmethyl-p-aminobenzoic acid allows for its integration into polymeric structures, either as a comonomer or as a functional additive.

While specific studies on the use of this compound as a monomer are not extensively documented, its parent compound, p-aminobenzoic acid (PABA), is a well-known building block in polymer chemistry. mdpi.comnih.gov PABA can be polymerized to form aromatic polyamides, which are known for their thermal stability. google.com Similarly, this compound could potentially be used as a comonomer in the synthesis of polyamides. The presence of the cyclohexylmethyl group on the nitrogen atom would, however, influence the polymerization process and the final polymer properties.

As an additive, it could be incorporated into polymer matrices to modify their properties. For instance, PABA has been grafted onto existing polymer backbones to alter their characteristics. nih.gov The introduction of the N-cyclohexylmethyl group would be expected to increase the hydrophobicity and steric bulk of the resulting polymer, which could be advantageous for specific applications. Research on related systems has shown that even small molecule additives can significantly influence the crystallization kinetics and polymorphism of materials. researchgate.net

The incorporation of this compound into a polymer matrix would likely have a significant impact on the material's properties.

Optical Properties: The parent PABA molecule is known for its UV-absorbing properties. nih.gov While the fundamental chromophore remains in this compound, the N-alkylation might slightly alter its absorption spectrum. The bulky cyclohexyl group could also influence the packing of polymer chains, potentially affecting the refractive index and clarity of the material.

Mechanical Properties: The mechanical properties of polymers are highly dependent on intermolecular forces and chain packing. The introduction of the bulky cyclohexylmethyl group would likely disrupt the regular packing of polymer chains, potentially leading to a decrease in crystallinity and tensile strength but an increase in flexibility and impact resistance. The addition of plasticizers, which are small molecules that increase polymer chain mobility, is a common strategy to modify mechanical properties like tensile strength and elongation. nih.govlatamjpharm.org The this compound molecule, when used as an additive, might exhibit some plasticizing effects due to its structure. The mechanical properties of materials are also closely linked to their polymorphic form, and additives can play a crucial role in controlling polymorphism. scispace.com The final mechanical properties would be a complex interplay of factors including the concentration of the additive, its interaction with the polymer matrix, and the resulting microstructure. nih.gov

| Glass Transition Temp. | Potentially Lowered | The molecule could act as a plasticizer, increasing free volume and lowering the glass transition temperature. |

Potential in Functional Materials Design

The unique molecular structure of this compound also suggests its potential use in the design of functional materials.

Self-assembly is a process where molecules spontaneously organize into ordered structures. PABA is known to form various polymorphic crystal structures governed by hydrogen bonding and π-π stacking interactions. rsc.org The N-cyclohexylmethyl group in this compound would introduce significant steric hindrance compared to the primary amine in PABA. This steric bulk would likely disrupt the typical hydrogen-bonding networks observed in PABA crystals, potentially leading to novel self-assembled architectures. The interplay between the hydrogen bonding of the carboxylic acid groups and the steric hindrance of the cyclohexylmethyl moieties could result in the formation of unique supramolecular structures. Studies on other functionalized molecules have shown that self-assembly can be controlled by tailoring molecular design. mdpi.com

While there is no specific research on the optoelectronic applications of this compound, derivatives of p-aminobenzoic acid have been investigated for their nonlinear optical properties. The combination of an electron-donating group (the amino group) and an electron-withdrawing group (the carboxylic acid) connected by a π-conjugated system is a common motif in molecules designed for optoelectronic applications. The N-cyclohexylmethyl group, being an electron-donating alkyl group, could potentially enhance the electron-donating character of the nitrogen atom, which might influence the molecule's electronic properties. Further research would be needed to explore these potential applications.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The ability of this compound to participate in hydrogen bonding through its carboxylic acid group makes it a potential building block for supramolecular assemblies. However, the secondary amine, with its bulky cyclohexylmethyl substituent, would have a different hydrogen bonding profile compared to the primary amine of PABA. This difference could be exploited to create specific and predictable supramolecular structures. The formation of host-guest complexes is a key area of supramolecular chemistry, and molecules with well-defined cavities and interaction sites are highly sought after. frontiersin.orgresearchgate.net The combination of the rigid aromatic ring and the flexible aliphatic group in this compound could lead to interesting packing arrangements and the formation of novel supramolecular adducts with other molecules.

Contribution to Analytical Reagents or Sensing Systems

A comprehensive review of scientific literature and chemical databases reveals a significant lack of documented applications for this compound as a primary component in the development of analytical reagents or sensing systems. Research into the analytical utility of aminobenzoic acid derivatives has predominantly focused on its parent compound, p-aminobenzoic acid (PABA), and other related structures. These compounds have been successfully integrated into various analytical platforms, from electrochemical sensors to chromatographic methods.

For instance, polymers of PABA have been employed to modify electrodes for the voltammetric determination of various organic molecules. Similarly, PABA has been utilized in the development of fluorescent probes and as a target analyte in high-performance liquid chromatography (HPLC) and spectrophotometric assays.

However, the specific derivative, this compound, does not appear in the literature as a functional component in these or any other sensing or analytical reagent systems. There are no available research findings or data to suggest its use in creating colorimetric, fluorometric, or electrochemical signals for the detection of other substances. Its potential as a ligand, a catalytic agent, or a recognition element within an analytical framework remains unexplored and undocumented in publicly accessible scientific research.

Consequently, no detailed research findings or data tables on the performance of this compound in analytical applications can be provided. The scientific community has, to date, not published work that would form the basis for such a discussion.

Future Research Directions and Unexplored Avenues for N Cyclohexylmethyl P Aminobenzoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is paramount for the future viability of any chemical compound. Research into the synthesis of N-Cyclohexylmethyl-p-aminobenzoic acid should prioritize not only yield and purity but also sustainability.

Novel Chemical Synthesis: Traditional synthetic strategies for analogous p-aminobenzoic acid derivatives have employed methods such as the Heck reaction, Knoevenagel condensation, and Wittig reaction. researchgate.net Future work could focus on adapting and optimizing these established reactions for the specific synthesis of this compound. Furthermore, exploring modern catalytic systems could provide more efficient and selective pathways.

Sustainable and Green Methodologies: A significant leap forward would be the development of "green" synthesis protocols. Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times and chemical waste in the creation of various heterocyclic compounds and other organic molecules. nih.govresearchgate.net Applying microwave irradiation to the synthesis of this compound could offer a rapid and sustainable alternative to conventional heating methods. researchgate.net Another green approach involves utilizing water as a benign reaction medium, potentially catalyzed by solid-supported acids, to minimize the use of volatile organic solvents. researchgate.net

Biosynthetic Pathways: A truly innovative and sustainable frontier lies in biosynthesis. The natural production of PABA in microorganisms like Escherichia coli occurs via the shikimate pathway. mdpi.comnih.gov Future research could explore the potential of engineering this pathway through synthetic biology. By introducing and optimizing novel enzymes, it may be possible to develop a microbial chassis capable of producing this compound directly from simple feedstocks like glucose and xylose, representing the pinnacle of sustainable production. mdpi.comnih.gov

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Focus
Advanced Chemical Synthesis High purity, well-established reaction classes (e.g., Heck, Wittig). researchgate.net Optimization of catalysts, reaction conditions, and yields for the specific target compound.
Microwave-Assisted Synthesis Rapid reaction times, reduced energy consumption, potential for solvent-free conditions. researchgate.net Development of specific microwave protocols, screening of catalysts and supports.
Aqueous-Phase Synthesis Environmentally benign (uses water as solvent), reduced toxicity and waste. researchgate.net Identifying suitable water-soluble catalysts and optimizing reaction in aqueous media.

| Engineered Biosynthesis | Highly sustainable (uses renewable feedstocks), potential for low-cost, large-scale production. mdpi.com | Metabolic engineering of microbial hosts (E. coli), discovery/engineering of enzymes for N-alkylation. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For this compound, advanced computational modeling can provide profound insights into its behavior at a molecular level.

Structure-Activity Relationship (SAR) Studies: Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be employed to understand how the specific structural features of this compound influence its biological activity. nih.gov By creating a computational model, researchers can correlate the compound's three-dimensional properties (e.g., steric and electronic fields) with its efficacy, guiding the design of more potent analogs. nih.gov

Molecular Docking Simulations: Molecular docking is a powerful in silico tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as an enzyme or receptor. nih.gov This approach can be used to screen this compound against a vast library of known biological targets. For example, based on the known activity of other PABA derivatives against targets like acetylcholinesterase, docking studies could reveal whether the N-cyclohexylmethyl group enhances or hinders binding within the active site, providing a rationale for its observed biological effects. nih.govnih.gov These simulations can illuminate key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex. researchgate.net

Identification of New Biological Targets and Pathways (Pre-clinical, mechanistic)

The PABA scaffold is present in numerous compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and anti-Alzheimer's properties. nih.govnih.gov This suggests that this compound is a prime candidate for broad-spectrum biological screening to identify novel therapeutic applications.

Pre-clinical Screening: Initial research should involve comprehensive in vitro screening against various cell lines and enzyme targets. Based on the activities of analogous compounds, key areas of investigation include:

Enzyme Inhibition: Assessing inhibitory activity against enzymes like acetylcholinesterase (implicated in Alzheimer's disease) and dihydrofolate reductase (a target for antimicrobial and anticancer agents). nih.gov

Anticancer Activity: Evaluating cytotoxicity against a panel of human cancer cell lines. nih.gov

Antioxidant Potential: Determining the compound's ability to scavenge reactive oxygen species (ROS), as oxidative stress is a key factor in many diseases. nih.govresearchgate.net

Anti-inflammatory Effects: Investigating the inhibition of inflammatory pathways, such as the NF-κB signaling cascade. researchgate.net

Mechanistic Studies: Once a promising biological activity is identified, deeper mechanistic studies are crucial. If the compound shows, for example, anti-inflammatory properties, subsequent research would aim to pinpoint the specific molecular interactions responsible. This could involve determining if it inhibits key signaling proteins like TNF-α or IL-1β, providing a clear understanding of its mechanism of action. researchgate.net

Table 2: Potential Biological Targets for Pre-clinical Investigation

Target Class Specific Example(s) Therapeutic Area Rationale Based on PABA Analogs
Neuro-enzymes Acetylcholinesterase (AChE) nih.gov Alzheimer's Disease PABA derivatives have shown potent AChE inhibitory activity. nih.govresearchgate.net
Metabolic Enzymes Dihydrofolate Reductase (DHFR) nih.gov Cancer, Infectious Disease PABA is a precursor to folate, making its analogs potential inhibitors of folate-pathway enzymes. nih.gov
Signaling Proteins NF-κB, TNF-α researchgate.net Inflammation PABA has been shown to suppress neuroinflammation by inhibiting NF-κB signaling. researchgate.net

| Receptors | Folic Acid Receptors mdpi.com | Cancer (Targeted Delivery) | These receptors are often overexpressed in tumor cells. mdpi.com |

Diversification of Applications in Emerging Technologies

Beyond pharmacology, the unique structure of this compound may lend itself to applications in materials science and other emerging technologies.

Polymer Science: PABA itself has been noted for its potential as a component in crosslinking agents for polyurethane resins and other aromatic polymers. mdpi.com The introduction of the bulky, aliphatic cyclohexylmethyl group could modify polymer properties such as thermal stability, solubility, and mechanical strength. Research could focus on incorporating this compound as a novel monomer to create high-performance polymers with tailored characteristics.

Optoelectronics and Photochemistry: PABA derivatives are known for their interesting photophysical properties and have been studied for applications in dyes and sensors. researchgate.net Future investigations should characterize the absorption and fluorescence spectra of this compound. researchgate.net Its specific structure might lead to unique photostability or solvatochromic effects, making it a candidate for new fluorescent probes or components in organic electronic devices.

Nanomaterials and Dendrimers: PABA has been successfully functionalized onto peptide dendrimers for biomedical applications. mdpi.com this compound could be similarly used as a surface coating for nanomaterials or as a building block in dendrimers. The lipophilic cyclohexyl group could enhance membrane permeability or alter the self-assembly properties of these complex architectures, creating novel systems for drug delivery or diagnostics.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted potential of this compound cannot be fully realized within a single scientific discipline. Its exploration necessitates a highly collaborative and interdisciplinary approach.

Chemistry and Biology: Synthetic organic chemists are needed to develop efficient production methods, while pharmacologists and biochemists are required to conduct preclinical screening and elucidate biological mechanisms of action.

Computational and Experimental Science: A synergistic loop between computational modelers and experimental scientists will be most effective. nih.gov Computational predictions can guide which experiments to prioritize, and experimental results can be used to refine and validate the computational models.

Materials Science and Medicine: Collaborations between materials scientists and medical researchers could lead to the development of novel biomaterials or drug delivery systems that leverage the unique properties of the compound.

By fostering these interdisciplinary partnerships, the scientific community can accelerate the journey of this compound from a molecule of theoretical interest to a compound with tangible applications in medicine, technology, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclohexylmethyl-p-aminobenzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via alkylation of p-aminobenzoic acid using cyclohexylmethyl bromide under basic conditions. Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
  • Key Considerations : Monitor pH during alkylation to prevent side reactions such as esterification or hydrolysis. Use TLC or HPLC to track reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against a reference standard.
  • Structural Confirmation :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm cyclohexylmethyl group integration and absence of unreacted starting materials.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+^+) .
  • Elemental Analysis : Validate empirical formula (e.g., C14_{14}H19_{19}NO2_2) with ≤0.3% deviation .

Advanced Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclohexyl ring conformation) by growing single crystals via slow evaporation (solvent: dichloromethane/hexane). Compare bond lengths/angles with similar benzamide structures .
  • 2D NMR (COSY, HSQC, HMBC) : Elucidate coupling patterns and long-range correlations to distinguish regioisomers or confirm para-substitution .
  • Vibrational Spectroscopy : FT-IR to identify hydrogen bonding (e.g., NH stretching at ~3300 cm1^{-1}) and carboxylate interactions .

Q. How does the introduction of the cyclohexylmethyl group influence the biological activity compared to p-aminobenzoic acid?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against folate-dependent enzymes (e.g., dihydrofolate reductase) using UV-Vis spectroscopy to monitor NADPH oxidation. Compare IC50_{50} values with p-aminobenzoic acid .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 14C^{14}C-tagged cyclohexylmethyl group) and measure intracellular accumulation in bacterial/mammalian cell lines via scintillation counting .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to assess steric effects from the cyclohexyl group .

Q. What are the common side reactions observed during the alkylation of p-aminobenzoic acid, and how can they be mitigated?

  • Methodological Answer :

  • Side Reactions :
  • Ester Formation : Due to competing carboxylate activation. Mitigate by using aprotic solvents (e.g., DMF) and controlled temperature.
  • Over-Alkylation : Prevent by limiting excess alkylating agent and adding reagents dropwise.
  • Byproduct Removal : Use acid-base extraction (e.g., 1M HCl wash to remove unreacted amine) or scavenger resins (e.g., QuadraSilTM^{TM} for bromide removal) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in polar (water, DMSO) and non-polar solvents (cyclohexane, chloroform) using gravimetric analysis. Note discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline).
  • Temperature-Dependent Studies : Measure solubility at 25°C and 37°C to identify thermodynamic vs. kinetic solubility. Cross-reference with DSC data to detect phase transitions .

Stability and Reactivity

Q. Under what conditions does this compound undergo decomposition, and how can stability be assessed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B guidelines), and acidic/basic conditions (0.1M HCl/NaOH). Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis to p-aminobenzoic acid).
  • Accelerated Stability Testing : Store at 40°C/75% RH for 3 months. Use Arrhenius kinetics to predict shelf life .

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N-Cyclohexylmethyl-p-aminobenzoic acid
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N-Cyclohexylmethyl-p-aminobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.